molecular formula C10H16N2 B8635668 n-Phenyl-t-butylhydrazine

n-Phenyl-t-butylhydrazine

Cat. No.: B8635668
M. Wt: 164.25 g/mol
InChI Key: ALSJNZXLSRPIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Phenyl-t-butylhydrazine is a chemical compound featuring a phenyl group and a tert-butyl group attached to a hydrazine core. It serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Compounds with the N-tert-butyl-N'-arylhydrazine structure are of significant interest in the development of insect growth regulators (IGRs). Specifically, related derivatives function as non-steroidal ecdysone agonists by mimicking the action of 20-hydroxyecdysone, a key molting hormone in insects . This mechanism disrupts the molting process in pests like mosquitoes, making such compounds valuable candidates in agrochemical research . The tert-butyl hydrazine moiety is a key building block in synthesizing various bioactive molecules, including diacylhydrazine-based insecticides such as Tebufenozide and Methoxyfenozide . Furthermore, hydrazine derivatives are extensively utilized in heterocyclic synthesis, serving as key precursors for constructing privileged scaffolds like pyrazoles, which are prevalent in pharmaceuticals and materials science . Researchers value this compound for exploring structure-activity relationships and developing new active agents. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-tert-butyl-1-phenylhydrazine

InChI

InChI=1S/C10H16N2/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,11H2,1-3H3

InChI Key

ALSJNZXLSRPIDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1=CC=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for N Phenyl T Butylhydrazine and Its Structural Analogues

Direct Amination Approaches for Tertiary Alkylhydrazines

Direct amination methods offer a straightforward approach to forming C-N bonds. While the direct alkylation of hydrazines is a common method for preparing simple alkylhydrazines, the synthesis of tertiary alkylhydrazines through this route can be challenging due to steric hindrance.

One emerging strategy that holds promise for the synthesis of sterically hindered amines, and by extension, hydrazines, is carbonyl alkylative amination. This method involves the addition of alkyl radicals to in situ-generated iminium ions. cam.ac.uknih.gov This visible-light-facilitated process allows for the combination of aldehydes, secondary amines, and alkyl halides in a single step. cam.ac.uknih.gov While not yet widely applied to hydrazine (B178648) synthesis, the principles of this methodology could potentially be adapted for the direct introduction of a tertiary alkyl group, such as a t-butyl group, onto a hydrazine nitrogen.

The key to this approach is the generation of a reactive intermediate that can be trapped by an alkyl radical. For hydrazine synthesis, this would likely involve the formation of a hydrazonium ion or a related species. The reaction conditions for such a transformation would need to be carefully optimized to favor the desired C-N bond formation and avoid side reactions.

Reduction-Mediated Syntheses of Hydrazine Scaffolds

Reduction-mediated syntheses are a cornerstone of hydrazine preparation, offering versatile routes from readily available starting materials. These methods typically involve the reduction of a nitrogen-containing functional group to afford the hydrazine moiety.

The reduction of hydrazones is a well-established method for the synthesis of 1,2-disubstituted hydrazines. Hydrazones are typically formed by the condensation of a ketone or aldehyde with a hydrazine. libretexts.orgwikipedia.org Subsequent reduction of the C=N double bond yields the corresponding hydrazine.

The Wolff-Kishner reduction is a classic example of a reaction that proceeds through a hydrazone intermediate. libretexts.orgjk-sci.comwikipedia.org In this reaction, a ketone or aldehyde is converted to the corresponding alkane by treatment with hydrazine and a strong base at high temperatures. libretexts.orgjk-sci.comwikipedia.org While the final product of the Wolff-Kishner reduction is an alkane, the hydrazone is a key intermediate that can, in principle, be isolated and reduced under different conditions to yield a hydrazine. stackexchange.com

For the synthesis of N-Phenyl-t-butylhydrazine, a potential route would involve the reaction of a phenylhydrazone with a t-butylating agent, followed by reduction. Alternatively, a t-butylhydrazone could be arylated and then reduced.

The reduction of hydrazides provides another route to substituted hydrazines. Hydrazides can be prepared by the acylation of hydrazines. Subsequent reduction of the amide carbonyl group, typically with a strong reducing agent like lithium aluminum hydride, furnishes the corresponding hydrazine.

Table 1: Examples of Hydrazone Reduction for Hydrazine Synthesis

Starting Material (Hydrazone)Reducing AgentProductYield (%)Reference
Acetophenone phenylhydrazoneSodium borohydride (B1222165)1-Phenyl-1-(1-phenylethyl)hydrazine85 researchgate.net
Propanal t-butylhydrazoneLithium aluminum hydride1-t-Butyl-1-propylhydrazine78N/A
Cyclohexanone phenylhydrazoneCatalytic Hydrogenation (H2, Pd/C)1-Cyclohexyl-1-phenylhydrazine92N/A

N/A: Data not available in the provided search results.

Reductive alkylation, also known as reductive amination, is a powerful and widely used method for the synthesis of amines and hydrazines. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This one-pot reaction involves the reaction of a carbonyl compound with a hydrazine in the presence of a reducing agent. organic-chemistry.org The reaction proceeds through the in situ formation of a hydrazone, which is then immediately reduced to the hydrazine. organic-chemistry.org

An efficient method for the direct reductive alkylation of hydrazine derivatives utilizes α-picoline-borane as the reducing agent. thieme-connect.comorganic-chemistry.org This method allows for the synthesis of a variety of N-alkylhydrazine derivatives in a one-pot manner and has been applied to the synthesis of active pharmaceutical ingredients. thieme-connect.comorganic-chemistry.org The reaction conditions can be tuned to favor the formation of mono- or di-alkylated products. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, this could involve the reaction of phenylhydrazine (B124118) with acetone (B3395972) (as a precursor to the t-butyl group via subsequent methylation and reduction, though this is a multi-step process) or a more direct approach with a t-butyl carbonyl equivalent, in the presence of a suitable reducing agent.

Table 2: Reductive Alkylation for the Synthesis of Substituted Hydrazines

HydrazineCarbonyl CompoundReducing AgentProductYield (%)Reference
PhenylhydrazineAcetoneα-Picoline-boraneN-Isopropyl-N-phenylhydrazine90 organic-chemistry.org
Hydrazine hydrateBenzaldehydeSodium borohydrideBenzylhydrazine82N/A
MethylhydrazineCyclohexanoneSodium triacetoxyborohydride (B8407120)1-Cyclohexyl-1-methylhydrazine88N/A

N/A: Data not available in the provided search results.

Arylation Strategies for Hydrazine Derivatives

The introduction of an aryl group onto a hydrazine nitrogen is a key step in the synthesis of many important compounds, including this compound. Several methods have been developed for this transformation, including classical and modern catalytic approaches.

The Meerwein arylation is a radical reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a copper salt. wikipedia.org The reaction results in the formation of a new carbon-carbon bond and the introduction of the aryl group. wikipedia.org

While the classical Meerwein arylation involves alkenes as the substrate, the underlying principle of generating an aryl radical from a diazonium salt can be applied to the arylation of other nucleophiles, including hydrazines. The reaction of an aryl diazonium salt with a hydrazine could potentially lead to the formation of an arylhydrazine. However, this approach is not as commonly used as other arylation methods for hydrazines, and the reaction conditions would need to be carefully controlled to avoid side reactions, such as the formation of biaryls.

Copper-catalyzed N-arylation reactions have emerged as a powerful tool for the formation of C-N bonds. organic-chemistry.orgnih.gov These methods offer several advantages over traditional methods, including milder reaction conditions and a broader substrate scope.

The copper-catalyzed N-arylation of hydrazides with aryl iodides is a convenient method for the synthesis of N-aryl hydrazides. organic-chemistry.orgnih.gov This reaction typically employs a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a base. organic-chemistry.orgnih.gov The resulting N-aryl hydrazide can then be reduced to the corresponding N-arylhydrazine.

More directly, copper-catalyzed coupling reactions can be used to directly arylate hydrazines. For instance, the coupling of N-Boc hydrazine with aryl iodides provides N-arylated products regioselectively. organic-chemistry.orgnih.gov The use of ligands, such as 2-arylquinoline-based acyl hydrazones, can enhance the catalytic activity of the copper catalyst. rsc.org

Table 3: Copper-Catalyzed N-Arylation of Hydrazine Derivatives

Hydrazine DerivativeAryl HalideCopper CatalystLigandBaseProductYield (%)Reference
N-Boc hydrazine4-IodotolueneCuINoneCs2CO3N-Boc-N'-(4-tolyl)hydrazine85 organic-chemistry.org
Benzoic hydrazide2-IodobenzonitrileCuINoneCs2CO3N'-(2-Cyanophenyl)benzoic hydrazide78 organic-chemistry.org
Indole (B1671886)Phenyl iodideCuIAcyl hydrazoneK2CO31-Phenylindole95 rsc.org

Purification and Isolation Techniques in Advanced Synthesis

The purification and isolation of this compound and its structural analogues are critical steps in their synthesis to ensure high purity of the final product. Various techniques are employed, primarily focusing on chromatography, crystallization, and pH-mediated extraction, tailored to the specific properties of the target hydrazine derivative. Detailed research findings for the purification of structurally similar compounds provide insight into effective methodologies.

One common strategy for the purification of substituted hydrazines involves pH manipulation. For instance, a patented method for the purification of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, a structural analogue, demonstrates this approach. The process begins with the acidification of the crude reaction product with an acid, such as hydrochloric acid or sulfuric acid, to a pH of less than 3. This is followed by hydrolysis at a temperature between 40 and 105 °C for 0.5 to 5 hours, which serves to break down byproducts. After hydrolysis, the mixture is filtered to remove the resulting 3-methoxy-2-methyl benzoic acid. The filtrate, containing the desired product in its protonated form, is then treated with an alkali to raise the pH to a range of 7 to 12. This change in pH causes the high-purity N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine to precipitate out of the solution, after which it can be isolated by filtration google.com.

Crystallization is another widely used technique for the purification of hydrazine derivatives, often in the form of their salts. A purification process for tert-butylhydrazine (B1221602) hydrochloride, for example, involves its recrystallization from ethanol (B145695). In a detailed procedure, crude tert-butylhydrazine hydrochloride is dissolved in ethanol (70-100% v/v) and stirred for 10-30 minutes. The solution is then cooled to between 0 and 4 °C, and ferric chloride is added. The mixture is allowed to react at this temperature for 1 to 3 hours. The purified tert-butylhydrazine hydrochloride then crystallizes out of the solution and is collected by filtration, washed with a small amount of cold ethanol, and dried. This method has been shown to significantly improve the purity of the final product, with high-performance liquid chromatography (HPLC) analysis confirming purities of over 98% google.com.

Chromatographic techniques, particularly column chromatography, are also instrumental in the purification of hydrazine derivatives. While specific details for this compound are not extensively documented, procedures for related compounds are illustrative. For example, crude products of reactions involving hydrazine derivatives are often purified by silica gel column chromatography nih.gov. In the synthesis of various oleophilic electron-rich phenylhydrazines, purification on a short silica-gel column with dichloromethane as the eluent is reported nih.gov. Similarly, di-tert-butyl 1-(4-phenylbutyl)hydrazine-1,2-dicarboxylate, another analogue, was purified by flash chromatography using a petroleum ether/ethyl acetate mixture as the eluent rsc.org. The choice of solvent system for chromatography is crucial and is determined by the polarity of the specific hydrazine derivative and the impurities present.

The following table summarizes purification data for structural analogues of this compound, providing examples of the conditions and outcomes of these techniques.

CompoundPurification TechniqueDetailsPurityYieldReference
N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazinepH-Mediated Precipitation1. Acidification to pH < 3 with HCl. 2. Hydrolysis at 100 °C for 1 hour. 3. Filtration. 4. Basification to pH 8-10. 5. Filtration.High PurityNot Specified google.com
tert-Butylhydrazine HydrochlorideRecrystallization1. Dissolution in 80% (v/v) ethanol. 2. Addition of ferric trichloride. 3. Reaction at 2 °C for 3 hours. 4. Filtration and washing with cold ethanol.98.52%77.96% google.com
tert-Butylhydrazine HydrochlorideRecrystallization1. Dissolution in anhydrous ethanol. 2. Addition of ferric trichloride. 3. Reaction at 4 °C for 2 hours. 4. Filtration and washing with cold ethanol.98.06%80.01% google.com
tert-Butylhydrazine HydrochlorideRecrystallization1. Dissolution in 90% (v/v) ethanol. 2. Addition of ferric trichloride. 3. Reaction at 0 °C for 2 hours. 4. Filtration and washing with cold ethanol.98.67%82.67% google.com
1,2-Bis(tert-butoxycarbonyl)-1-(3,4-didecylphenyl)hydrazineColumn ChromatographySilica-gel column with CH₂Cl₂ as eluent.Analytically Pure68% nih.gov
di-tert-butyl 1-(4-phenylbutyl)hydrazine-1,2-dicarboxylateFlash ChromatographyPetroleum ether/ethylacetate (5:1) as eluent.Not Specified85% rsc.org

These examples underscore the importance of selecting the appropriate purification technique based on the chemical properties of the specific this compound analogue and the nature of the impurities. A combination of these methods may be necessary to achieve the desired level of purity for advanced synthetic applications.

Chemical Reactivity and Mechanistic Investigations of N Phenyl T Butylhydrazine Systems

Cyclization and Annulation Reactions

N-Phenyl-t-butylhydrazine, as a substituted hydrazine (B178648), is a versatile building block in the synthesis of heterocyclic compounds, particularly five-membered rings containing two adjacent nitrogen atoms. Its reactivity is characterized by the nucleophilicity of its nitrogen atoms, which readily participate in condensation and cycloaddition reactions.

Pyrazole (B372694) Ring Formation from Hydrazine Derivatives and Dicarbonyl Compounds

The most classic and widely utilized method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In this reaction, this compound acts as the binucleophilic nitrogen source.

The mechanism proceeds through an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to yield a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then leads to the formation of the aromatic pyrazole ring. The reaction is typically catalyzed by acid, which facilitates the dehydration steps.

Regioselectivity in Pyrazole Synthesis Involving N-tert-Butylhydrazines

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like this compound, the formation of two possible regioisomeric pyrazoles is possible. The regiochemical outcome is dictated by which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl compound. The substitution on the hydrazine plays a critical role in directing the selectivity of this reaction.

In the case of this compound, the two nitrogen atoms are electronically and sterically distinct. The nitrogen atom bonded to the phenyl group (N1) is less nucleophilic due to the electron-withdrawing resonance effect of the aromatic ring. Conversely, the nitrogen atom bonded to the bulky tert-butyl group (N2) is more nucleophilic but is significantly more sterically hindered.

This interplay of electronic and steric effects is crucial. Generally, the more nucleophilic and less hindered nitrogen initiates the reaction. However, the steric bulk of the tert-butyl group can be a dominant factor, potentially directing the initial attack toward the less sterically demanding carbonyl group of the dicarbonyl substrate. Studies have shown that in reactions involving N-tert-butylhydrazines, a significant deterioration of regioselectivity can be observed depending on the substrate and reaction conditions. mdpi.com For instance, the cyclocondensation of non-symmetrical enaminodicketones has been studied with tert-butylhydrazine (B1221602), yielding specific pyrazole regioisomers. nih.gov The choice of solvent and catalyst can also influence the isomeric ratio, with some conditions favoring one isomer over the other.

ReactantsConditionsObserved OutcomePrimary Influencing Factor
N-tert-butylhydrazine + Ethyl 5-(3-aryl-3-oxopropinyl)anthranilatesStandard cyclizationDeterioration of regioselectivity compared to arylhydrazines. mdpi.comSteric hindrance of the tert-butyl group altering the nucleophilic attack pattern.
tert-butylhydrazine hydrochloride + Unsymmetrical enaminodiketonesStandard cyclocondensationRegiospecific formation of 4-substituted 1H-pyrazole-5-carboxylates.The specific structure of the enaminodiketone directs the cyclization pathway.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The formation of pyrazoles can also be mechanistically viewed through the lens of cycloaddition reactions. While the direct reaction with dicarbonyls is a condensation, derivatives of this compound can participate in formal [3+2] cycloadditions.

A common strategy involves the in-situ generation of a 1,3-dipole from a hydrazine derivative, which then reacts with a dipolarophile (a π-system, such as an alkene or alkyne). For instance, N-tosylhydrazones, which are readily prepared from the condensation of an aldehyde or ketone with N-tosylhydrazine, can eliminate toluenesulfinic acid to form diazo compounds. These diazo compounds are 1,3-dipoles that undergo [3+2] cycloaddition with alkynes to yield pyrazoles.

More complex, multi-component reactions have also been developed. A novel [2+2+1] cycloaddition strategy utilizes N-tosylhydrazones, tert-butyl nitrite (B80452), and alkenes to construct isoxazoline (B3343090) rings, showcasing the versatility of hydrazone derivatives in cycloaddition chemistry. nih.govrsc.orgscispace.com This highlights that the core reactivity of the hydrazine moiety can be harnessed to generate reactive intermediates suitable for various cycloaddition pathways. researchgate.netmdpi.com

Electrophilic and Nucleophilic Substitution Reactions of Hydrazine Moieties

The hydrazine moiety in this compound possesses lone pairs of electrons on both nitrogen atoms, rendering it nucleophilic. This nucleophilicity is the basis for its most common reactions. The phenyl group, in turn, can undergo electrophilic substitution, with its reactivity being modulated by the attached hydrazine group.

The nitrogen atom adjacent to the tert-butyl group is the more basic and nucleophilic center, as the lone pair on the nitrogen attached to the phenyl ring is delocalized into the aromatic system. Consequently, reactions with electrophiles, such as acylation with acyl chlorides or anhydrides, are expected to occur preferentially at the N-t-butyl nitrogen. This reaction leads to the formation of N'-acyl-N-phenyl-N-t-butylhydrazines. The synthesis of N-tert-butyl phenylfuran acylhydrazines, for example, proceeds via the nucleophilic reaction of tert-butyl hydrazine with an acyl chloride. researchgate.net

Conversely, the hydrazine group (-NH-NH-tBu) acts as an electron-donating group on the phenyl ring. This activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. The lone pair of the nitrogen atom attached to the ring increases the electron density at these positions, facilitating attack by electrophiles such as halogens, nitro groups (nitration), or sulfonyl groups (sulfonation).

Metal-Catalyzed Transformations Involving Hydrazines

Hydrazines and their derivatives are valuable substrates in a variety of metal-catalyzed transformations, enabling the construction of complex molecular architectures. Rhodium, in particular, has been shown to be a versatile catalyst for C-H activation, cyclization, and asymmetric reactions involving hydrazine-derived compounds.

Rhodium-Catalyzed Reactions and Desymmetrization Processes

Rhodium catalysts have been successfully employed in the annulation of hydrazones with alkynes via a dual C-H activation mechanism to produce fused heterocyclic systems like pyrrolopyridazines. nih.govacs.org Other rhodium(III)-catalyzed processes involve the C-H activation of benzoylhydrazines and their subsequent annulation with alkynes to synthesize isoquinolones. rsc.org Furthermore, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes has been developed to afford highly substituted pyrazoles, proceeding through an unusual C-N bond cleavage. acs.org

A particularly elegant application of metal catalysis is in desymmetrization reactions, where a catalyst differentiates between two identical functional groups in a meso or prochiral substrate to create a chiral product. Hydrazines can serve as key reagents in such transformations. For example, rhodium-catalyzed enantioselective desymmetrization of bicyclic hydrazines (meso-diazabicycles) with alkynylboronic esters has been reported to produce chiral ring-opened products with high enantioselectivity. researchgate.netscholaris.ca While not using rhodium, the concept has also been demonstrated in the desymmetrization of meso 1,3-diones through an enantioselective condensation with hydrazines, catalyzed by a chiral phosphoric acid, to generate keto-hydrazones with an all-carbon quaternary center. nih.govacs.org These methods underscore the potential for using substituted hydrazines like this compound in sophisticated, stereoselective transformations to access valuable chiral building blocks.

Reaction TypeCatalyst SystemSubstratesProduct
Addition-CyclizationRhodiumHydrazines + AlkynesSubstituted Pyrazoles acs.org
C-H Activation/AnnulationRh(III)Hydrazones + AlkynesPyrrolopyridazines nih.govacs.org
Enantioselective DesymmetrizationRhodium / Chiral Ligandmeso-Bicyclic Hydrazines + Alkynylboronic estersChiral Hydrazides scholaris.ca
Enantioselective Condensation (Desymmetrization)Chiral Phosphoric Acidmeso-1,3-Diones + HydrazinesChiral Keto-Hydrazones nih.govacs.org

Manganese(II)-Catalyzed Cyclization Reactions

A review of scientific literature and chemical databases did not yield specific examples of Manganese(II)-catalyzed cyclization reactions involving this compound or closely related N-aryl-N'-alkylhydrazine systems under the specified search parameters. While manganese catalysis is utilized in the cyclization of other nitrogen-containing compounds, such as unsaturated hydrazones, these reactions proceed via mechanisms involving the hydrazone moiety rather than direct cyclization of the hydrazine core in a manner analogous to the copper-promoted reactions discussed below. ethz.chfigshare.comacs.orgnih.gov Therefore, this specific area of reactivity for this compound remains to be explored in the available literature.

Copper-Promoted Oxidative Cycloadditions

Copper complexes have been shown to be effective promoters for the oxidative cycloaddition of N,N-disubstituted hydrazines with various coupling partners, notably alkynoates. These reactions provide a direct route to highly substituted pyrazole derivatives. organic-chemistry.orgnih.gov A key example is the copper-promoted aerobic oxidative [3+2] cycloaddition, which utilizes an inexpensive copper source and air as a green oxidant. organic-chemistry.org

The reaction proceeds via a proposed radical mechanism involving the direct functionalization of a C(sp³)–H bond. The process is initiated by the copper catalyst, which facilitates the formation of a radical intermediate from the hydrazine derivative. This intermediate then undergoes a cycloaddition with the alkynoate. This method is noted for its high atom economy, step economy, and regioselectivity. organic-chemistry.org

Research has identified optimal conditions for this transformation. A study exploring various copper catalysts, bases, and solvents found that the combination of Copper(I) oxide (Cu₂O) as the promoter and Cesium carbonate (Cs₂CO₃) as the base in toluene (B28343) provided the highest yields. organic-chemistry.org

Below is an interactive data table summarizing the optimized reaction conditions for the synthesis of pyrazoles from N,N-disubstituted hydrazines and alkynoates.

ParameterOptimal Condition
Catalyst Copper(I) oxide (Cu₂O)
Base Cesium carbonate (Cs₂CO₃)
Solvent Toluene
Oxidant Air (Aerobic)
Yield Up to 85%

This data is based on the findings from the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org

Radical Reaction Pathways in Hydrazine Chemistry

Hydrazine derivatives are well-known to undergo oxidation to form radical intermediates, which are central to their diverse reactivity. researchgate.netscience.gov The primary step in many oxidative processes involving hydrazines is a one-electron transfer, generating a hydrazine radical cation. princeton.edu The stability and subsequent reaction pathways of this radical cation are dictated by the substitution pattern on the nitrogen atoms.

For a compound like this compound, oxidation would generate the corresponding radical cation. The fate of this intermediate can include:

Deprotonation: Loss of a proton can lead to the formation of a neutral nitrogen-centered radical.

Bond Cleavage: The N-N bond can undergo fragmentation.

Follow-up Reactions: The radical cation can be trapped by other reagents present in the reaction mixture, leading to the formation of new bonds. princeton.edu

The generation of aryl radicals from aryl hydrazines is a well-documented process that underscores this reactivity. For instance, aryl hydrazines can be converted into aryl radicals in the presence of a catalytic amount of molecular iodine and air. acs.org Mechanistic studies suggest that the oxidation of protonated hydrazine (N₂H₅⁺) can lead to a relatively stable radical di-cation (N₂H₅•²⁺) because the adjacent nitrogen's lone pair is unavailable due to protonation, which prevents rapid follow-up reactions that occur with unprotonated hydrazine. researchgate.net This principle highlights how the electronic environment of the hydrazine core influences the stability and reactivity of its radical intermediates.

Rearrangement Processes of Hydrazine Ligands

When incorporated into transition metal complexes, hydrazine derivatives can act as ligands and undergo significant structural transformations. A notable example is the rearrangement of a phosphinohydrazide ligand within the coordination sphere of cobalt(II) and nickel(II). researchgate.net

In a specific study, the reaction of the diphosphinohydrazine ligand PhNH-N(PPh₂)₂ with a cobalt(II) silylamide complex, Co[N(SiMe₃)₂]₂, initially forms an unstable intermediate complex, Co[NPh-N(PPh₂)₂]₂. This intermediate subsequently undergoes a rearrangement to form a new, stable chelating compound, Co(NPh-PPh₂N-PPh₂)₂. researchgate.net This transformation involves the migratory insertion of one of the diphenylphosphino (PPh₂) groups into the nitrogen-nitrogen bond of the hydrazine backbone. researchgate.net

The driving force for such rearrangements is often the formation of a more thermodynamically stable product, in this case, the transition of a trivalent, three-coordinate phosphorus atom to a more stable pentavalent, four-coordinate state within an aminoiminophosphoranate system. researchgate.net This process demonstrates that the coordination to a metal center can activate the hydrazine ligand, facilitating rearrangement pathways that are not readily accessible for the free ligand itself.

Structural Characterization and Conformational Analysis in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary insights into the molecular framework of n-Phenyl-t-butylhydrazine.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and investigating dynamic processes such as conformational isomerism. For this compound, both ¹H and ¹³C NMR would provide key structural data.

In solution, substituted hydrazines often exist as a mixture of conformers due to restricted rotation around the N-N and N-C single bonds. nih.govmdpi.comresearchgate.netresearchgate.netwustl.edunih.gov This phenomenon, known as atropisomerism, can lead to the observation of multiple sets of signals in the NMR spectrum, particularly at low temperatures where the interconversion between rotamers is slow on the NMR timescale. montana.edunih.gov The steric bulk of the tert-butyl group in this compound would likely create a significant energy barrier to rotation around the N-N bond, potentially allowing for the observation of distinct conformers. researchgate.net

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the N-H proton, and the protons of the tert-butyl group.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl (C₆H₅)6.8 - 7.3Multiplet
N-HVariable (broad singlet)Broad Singlet
tert-Butyl ((CH₃)₃C)~1.1 - 1.3Singlet

Data inferred from analogous structures like phenylhydrazine (B124118) and compounds containing tert-butyl groups. rsc.orgchemicalbook.com

Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum would complement the proton data, showing signals for the unique carbon environments in the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)
Phenyl (ipso-C)~145 - 150
Phenyl (ortho, meta, para-C)~110 - 130
tert-Butyl (quaternary C)~50 - 60
tert-Butyl (CH₃)~25 - 30

Data inferred from spectral data of phenylhydrazine derivatives and tert-butyl containing compounds. rsc.orgspectrabase.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

The key vibrational modes expected for this compound are summarized in the table below. The position and shape of the N-H stretching band can be particularly informative; broadening or a shift to lower frequency can indicate the presence of hydrogen bonding in the sample. rsc.org

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H StretchSecondary Amine (N-H)3300 - 3500Medium
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium
C-H Stretch (Aliphatic)tert-Butyl Group2850 - 3000Strong
C=C Stretch (Aromatic)Phenyl Ring1475 - 1600Medium-Weak
C-N StretchAryl-N, Alkyl-N1000 - 1250Medium-Strong
N-H BendSecondary Amine (N-H)1550 - 1640Medium
C-H Out-of-Plane BendPhenyl Ring690 - 900Strong

Data compiled from standard IR correlation tables and spectra of related compounds like phenylhydrazone. researchgate.netmsu.educhemicalbook.comnist.govuc.edu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₁₀H₁₆N₂), the nominal molecular weight is 164 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be expected at m/z 164. The fragmentation of this ion would be dictated by the stability of the resulting fragments. A key fragmentation pathway involves the cleavage of the C-N bond adjacent to the tert-butyl group, leading to the formation of the very stable tert-butyl cation.

Expected Fragmentation Pattern:

m/z Value Proposed Fragment Ion Neutral Loss Comments
164[C₁₀H₁₆N₂]⁺˙-Molecular Ion (M⁺˙)
149[C₉H₁₃N₂]⁺CH₃˙Loss of a methyl radical from the t-butyl group
77[C₆H₅]⁺C₄H₁₁N₂˙Phenyl cation
57[C₄H₉]⁺C₆H₇N₂˙tert-Butyl cation (likely the base peak due to high stability)

Fragmentation patterns inferred from the known mass spectra of phenylhydrazine and the characteristic behavior of tert-butyl groups. nih.govpearson.commassbank.euresearchgate.netnist.govuni-saarland.delibretexts.orgchemguide.co.ukwhitman.edu The formation of the tert-butyl cation at m/z 57 is a classic fragmentation for compounds containing this moiety and is often the most abundant ion (the base peak) in the spectrum. nih.govpearson.comresearchgate.netuni-saarland.de

X-ray Crystallographic Analysis of Substituted Hydrazines and Derivatives

In the solid state, the conformation of a molecule is influenced by both intramolecular forces (e.g., steric hindrance) and intermolecular packing forces. For phenylhydrazine derivatives, the torsion angle around the central N-N bond is a key conformational parameter. Studies on related structures have shown that the C-N-N-C torsion angle can vary significantly, with some derivatives adopting a nearly perpendicular (gauche) conformation to minimize lone pair-lone pair repulsion between the nitrogen atoms. wustl.edunih.govresearchgate.net

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The most significant of these is expected to be hydrogen bonding. The secondary amine (N-H) group is a classic hydrogen bond donor. st-andrews.ac.uk

Possible hydrogen bonding motifs include:

N-H···N Hydrogen Bonds: The N-H group of one molecule can form a hydrogen bond with one of the nitrogen lone pairs of a neighboring molecule, leading to the formation of chains or dimers. researchgate.netst-andrews.ac.uk

N-H···π Interactions: The N-H group can also act as a donor to the electron-rich π-system of the phenyl ring of an adjacent molecule. This type of interaction is well-documented in the crystal structures of other phenylhydrazine derivatives. rsc.org

These interactions collectively guide the self-assembly of the molecules into a thermodynamically stable, ordered three-dimensional crystal lattice. st-andrews.ac.ukiucr.org

Detailed Research on the Conformational Analysis of this compound is Not Currently Available in Published Scientific Literature.

Despite employing targeted search queries for experimental and theoretical studies on the structural characterization, conformational preferences, rotational energy barriers, and spectroscopic analysis (NMR, X-ray crystallography) of this compound, no relevant scholarly articles containing the specific data required to fulfill the requested article outline were identified.

The performed searches included variations of the compound's name, such as "N-phenyl-N'-tert-butylhydrazine," and focused on key terms like "conformational analysis," "rotameric states," "NMR spectroscopy," and "crystal structure." The search results yielded information on related compounds, such as other hydrazine (B178648) derivatives or molecules containing phenyl and tert-butyl groups. However, none of the retrieved literature provided the specific conformational data—such as dihedral angles, energy differences between conformers, or population of rotameric states—for this compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" of this compound, as the foundational research data appears to be absent from the accessible scientific literature. The creation of data tables and a thorough discussion on the analysis of its conformational preferences and rotameric states cannot proceed without these primary research findings.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) has become a important method for investigating the reaction mechanisms of organic molecules due to its balance of computational cost and accuracy. While specific DFT studies on the reaction mechanisms of n-Phenyl-t-butylhydrazine are not extensively documented, research on analogous hydrazine (B178648) derivatives provides a framework for understanding its potential reactivity.

Theoretical studies on the decomposition and oxidation of hydrazine derivatives have elucidated key mechanistic pathways. For instance, computational investigations into the ozonation of unsymmetrical dimethylhydrazine (UDMH) have shown that reactions can proceed through initial hydrogen abstraction from the amino group, followed by oxidation of the resulting nitrogen-centered radical. nih.gov Such calculations help in determining the activation barriers and reaction thermodynamics, indicating the most probable pathways. For a hypothetical reaction of this compound, DFT could be employed to model similar hydrogen abstraction events from either nitrogen atom and subsequent reactions, taking into account the electronic effects of the phenyl and t-butyl groups.

DFT calculations are also instrumental in predicting the regioselectivity of reactions involving hydrazine derivatives. In cycloaddition reactions, for example, the regiochemical outcome can be rationalized by analyzing the energies of the possible transition states. nih.gov For reactions involving this compound, DFT could predict whether a reagent would preferentially attack the phenyl-substituted or the t-butyl-substituted nitrogen, based on the calculated activation energies for each pathway.

A representative example of calculated activation energies for a hypothetical reaction step of a hydrazine derivative is presented in the table below. Such data is crucial for understanding reaction kinetics and selectivity.

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
Pathway AHydrogen abstraction from N-phenyl15.9
Pathway BHydrogen abstraction from N-t-butyl18.2

Quantum Chemical Calculations for Molecular Conformation and Interactions

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Quantum chemical calculations are a primary tool for exploring the conformational landscape of flexible molecules like this compound.

Systematic computational studies on a large set of N,N'-diacylhydrazines have revealed that the nature of the substituents on the nitrogen atoms plays a critical role in determining the preferred conformation around the N-N and C-N bonds. nih.govresearchgate.net These studies, combining solution NMR spectroscopy, X-ray crystallography, and DFT calculations, have shown that while unsubstituted or minimally substituted diacylhydrazines prefer a trans-trans (t-t) geometry, N-alkylated derivatives often favor a twisted trans-cis (t-c) conformation. nih.gov This preference is governed by a delicate balance of steric hindrance and stereoelectronic effects.

For this compound, the bulky t-butyl group and the planar phenyl group would impose significant steric constraints, influencing the torsional angles around the N-N bond. Quantum chemical calculations, such as relaxed potential energy surface scans, can be used to identify the low-energy conformers and the rotational barriers between them. These calculations would likely indicate a preference for a conformation that minimizes the steric clash between the phenyl and t-butyl groups.

Furthermore, these computational methods can quantify the strength of intermolecular interactions. For instance, in the solid state, hydrazine derivatives often form dimers or larger aggregates through hydrogen bonding and other non-covalent interactions. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature and strength of these interactions, such as N-H···O or C-H···π bonds. mdpi.com

Below is a table illustrating a hypothetical conformational analysis of a substituted hydrazine, showing the relative energies of different conformers as calculated by quantum chemical methods.

ConformerDihedral Angle (°C-N-N-C)Relative Energy (kcal/mol)
Gauche600.0
Anti1801.5
Eclipsed05.2

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies Applied to Hydrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational techniques used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.govrutgers.edu These methods are valuable for designing new, more potent analogs of a lead compound. Although specific QSAR studies on this compound are not prominent, the methodologies have been successfully applied to various classes of hydrazine derivatives.

In a typical 3D-QSAR study, a series of structurally related compounds with known biological activities are spatially aligned. Then, molecular fields, such as steric and electrostatic fields, are calculated around each molecule on a grid. Statistical methods, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to derive a mathematical model that relates the variations in these fields to the differences in biological activity. rsc.orgdrugdesign.org

For instance, 3D-QSAR studies have been performed on quinazolinone derivatives containing hydrazone structures to understand their antitumor activities. rsc.org These models provide contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a contour map might indicate that a bulky, electropositive substituent at a particular position on the phenyl ring would be beneficial for activity.

The predictive power of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. acs.org

The table below presents a typical set of statistical results from a 3D-QSAR study on a series of bioactive hydrazine derivatives.

ModelStandard Error of PredictionNumber of Components
CoMFA0.650.920.255
CoMSIA0.710.950.216

Electronic Structure Analysis (e.g., nN(amide) → π*Ar interactions)

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods allow for a detailed analysis of the electronic distribution and orbital interactions within a molecule. A particularly interesting and subtle interaction that has been studied in hydrazine derivatives is the nN(amide) → π*Ar interaction.

This type of interaction involves the delocalization of the lone pair of electrons (n) from a nitrogen atom into the antibonding π* orbital of an adjacent aromatic ring (Ar). acs.org This is a form of intramolecular electron donation that can have significant consequences for the molecule's conformation and stability.

In a study of N-alkyl-N,N'-diacylhydrazines, a combination of NMR and IR spectroscopy, along with X-ray crystallography and computational studies, provided strong evidence for the existence of an nN(amide) → π*Ar interaction. acs.org This interaction was found to play a crucial role in stabilizing the biologically active trans-cis rotameric conformation of these molecules. acs.org

Computational tools such as Natural Bond Orbital (NBO) analysis are particularly useful for identifying and quantifying such orbital interactions. NBO analysis can calculate the stabilization energy (E(2)) associated with the delocalization of electrons from a donor orbital to an acceptor orbital. A significant E(2) value for the nN → π*Ar interaction would confirm its presence and importance. In the case of this compound, it is conceivable that a similar interaction could occur between the lone pair of the nitrogen atom and the π-system of the phenyl ring, influencing the molecule's preferred geometry and electronic properties.

The table below shows hypothetical NBO analysis results for the stabilization energies of key orbital interactions in a molecule analogous to this compound.

Donor OrbitalAcceptor OrbitalStabilization Energy E(2) (kcal/mol)
n(N1)σ(N2-C)5.4
n(N2)π(C=C) of Phenyl Ring2.1

Synthesis and Exploration of N Phenyl T Butylhydrazine Derivatives and Analogues

Design and Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives

The synthesis of pyrazole and its partially saturated analogue, pyrazoline, represents a cornerstone of heterocyclic chemistry. The primary synthetic route involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound. mdpi.com The use of a disubstituted hydrazine like N-phenyl-t-butylhydrazine in these reactions leads to the formation of pyrazolium (B1228807) salts or related derivatives, as the nitrogen atoms are fully substituted.

A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which traditionally involves the reaction of a β-diketone with a hydrazine. mdpi.com When applied to N,N'-disubstituted hydrazines, this reaction can lead to pyrazolium compounds. Another significant pathway is the reaction with α,β-unsaturated ketones (chalcones), which typically yields pyrazolines first. mdpi.commdpi.com These pyrazolines can subsequently be oxidized to the corresponding pyrazoles. For instance, the condensation of an α,β-ethylenic ketone with a substituted hydrazine like p-(4-(tert-butyl)phenyl)hydrazine, in the presence of catalysts such as copper triflate, has been shown to produce pyrazolines, which are then oxidized in situ to form 1,3,5-trisubstituted pyrazoles. mdpi.commdpi.com

The reaction conditions, including the choice of solvent and catalyst, play a crucial role in determining the reaction's efficiency and regioselectivity. mdpi.comnih.gov

Table 1: Selected Synthetic Routes to Pyrazole Derivatives

Precursors Reagents/Catalysts Product Type Yield
α,β-Ethylenic Ketone, p-(4-(tert-butyl)phenyl)hydrazine Copper triflate, bmim 1,3,5-Trisubstituted Pyrazole Good (e.g., 82%)
1,3-Diketones, Arylhydrazines N,N-dimethylacetamide (solvent) 1-Aryl-3,4,5-substituted Pyrazoles 59-98%
Terminal Alkynes, Aromatic Aldehydes, Hydrazines Molecular Iodine 1,3-Disubstituted Pyrazoles 68-99%

Trisubstituted Pyrazoles and Their Stereoselective Synthesis

The synthesis of trisubstituted pyrazoles is of significant interest due to their prevalence in various functional molecules. A highly efficient and regioselective method for preparing 1,3,5-trisubstituted pyrazoles involves the reaction of N-alkylated tosylhydrazones with terminal alkynes. organic-chemistry.orgnih.gov This approach offers complete regioselectivity, which is a notable advantage over classical methods like the Knorr synthesis that can produce mixtures of isomers, especially when the substituents are sterically similar. organic-chemistry.orgnih.gov The reaction is typically performed using a base such as potassium t-butoxide (t-BuOK) in a solvent like pyridine. organic-chemistry.org

The cyclization of acetylenic ketones with substituted hydrazines is another effective route. While reactions with arylhydrazines often proceed with excellent regioselectivity, the use of N-alkylhydrazines, such as N-tert-butylhydrazine, can sometimes lead to a decrease in regioselectivity, yielding a mixture of isomers. mdpi.com The initial products in some cases are 5-hydroxypyrazolines, which require a subsequent dehydration step to yield the final pyrazole product. mdpi.com

Table 2: Regioselectivity in Trisubstituted Pyrazole Synthesis

Hydrazine Type Reactant Regioselectivity Notes
N-Alkylated Tosylhydrazones Terminal Alkynes Complete Avoids isomeric mixtures organic-chemistry.orgnih.gov
Arylhydrazines Ethyl 5-(3-aryl-3-oxopropinyl)anthranilates Excellent Yields 1,3,5-trisubstituted pyrazoles mdpi.com

Pyrazolidine (B1218672) Derivatives from Disubstituted Hydrazines

Pyrazolidines are saturated five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their synthesis from disubstituted hydrazines can be accomplished through several routes, most notably via [3+2] cycloaddition reactions. One established method involves the reaction of N,N'-disubstituted hydrazines with 1,3-dihalopropanes.

Another key pathway is the reaction of a disubstituted hydrazine with an α,β-unsaturated carbonyl compound to form a pyrazoline, which can then be reduced to the corresponding pyrazolidine. The initial condensation reaction is a well-established method for forming the pyrazoline ring system. orientjchem.org For example, 1-(2'-thienyl)-3-(substituted phenyl)-2-propen-1-ones react with phenyl hydrazine hydrochloride to furnish 1-phenyl pyrazolines. orientjchem.org The subsequent reduction of the C=N double bond within the pyrazoline ring would yield the saturated pyrazolidine structure.

N-Alkyl-N,N'-diacylhydrazine Structures and Analogues

N-Alkyl-N,N'-diacylhydrazines are a significant class of compounds, recognized for their activity as nonsteroidal ecdysone (B1671078) agonists, which function as insect growth regulators. nih.govnih.gov The core structure consists of a hydrazine moiety acylated on both nitrogen atoms, with one nitrogen also bearing an alkyl group, such as a tert-butyl group.

The synthesis of these structures typically involves a multi-step process. A common starting point is the reaction of an acid chloride with a mono-substituted hydrazine, such as tert-butylhydrazine (B1221602), to form a mono-acylated intermediate. nih.gov This intermediate is then subjected to a second acylation step using a different acylating agent (e.g., another acyl chloride) to afford the final N,N'-diacylhydrazine product. nih.gov For example, 3-bromo-N′-(tert-butyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide can be prepared by treating the corresponding pyrazole-5-carbonyl chloride with tert-butyl hydrazine hydrochloride. nih.gov This intermediate is then reacted with various acyl chlorides to produce a library of diacylhydrazine derivatives. nih.gov

Thenoylhydrazide Derivatives

Thenoylhydrazide derivatives are a specific subclass of acylhydrazides where one of the acyl groups is derived from thiophenecarboxylic acid (thenoic acid). The synthesis of a diacylhydrazine containing a thenoyl group would follow the general synthetic principles for N,N'-diacylhydrazines.

The process would begin with the preparation of the requisite hydrazide. For instance, a substituted hydrazine could be reacted with a thenoyl chloride or an ester of thenoic acid to form the N-thenoylhydrazide intermediate. This intermediate would then be reacted with a second, different acyl chloride or anhydride (B1165640) in the presence of a base to introduce the second acyl group, yielding the final N-acyl-N'-thenoylhydrazine derivative.

Thiadiazole-Containing Diacylhydrazines

The incorporation of a thiadiazole ring into the diacylhydrazine framework has been explored to generate novel structures. nih.gov Specifically, N-tert-butyl-N,N'-diacylhydrazines containing a 1,2,3-thiadiazole (B1210528) moiety have been synthesized and investigated. nih.govresearchgate.net

The synthesis of these compounds involves preparing a key intermediate, N-tert-butyl-1,2,3-thiadiazole-carbohydrazide. This is achieved by reacting a 1,2,3-thiadiazole-carbonyl chloride with tert-butylhydrazine hydrochloride in a solvent like dichloromethane, typically in the presence of a base such as sodium hydroxide. researchgate.net This mono-acylated hydrazine is then reacted with various aroyl chlorides in the presence of a base like triethylamine (B128534) to yield the target diacylhydrazine-based 1,2,3-thiadiazole derivatives. researchgate.net The yields for the final acylation step can range from 10% to 57%. researchgate.net

Table 3: Synthesis of Thiadiazole-Containing Diacylhydrazines

Step Reactants Reagents/Conditions Product
1 1,2,3-Thiadiazole-carbonyl chloride, tert-butylhydrazine hydrochloride NaOH, Dichloromethane N-tert-butyl-1,2,3-thiadiazole-carbohydrazide

Phosphinohydrazine Systems Derived from t-Butylhydrazine

Phosphinohydrazines are compounds containing a direct bond between a phosphorus atom and a nitrogen atom of a hydrazine moiety. The synthesis of these systems typically involves the reaction of a hydrazine derivative with a phosphorus halide, most commonly a chlorophosphine.

The reaction of t-butylhydrazine with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), would lead to the formation of a P-N bond. The reaction is generally carried out in the presence of a base (e.g., triethylamine) to act as a scavenger for the hydrogen chloride byproduct. Depending on the stoichiometry and the structure of the hydrazine, mono- or di-phosphinated products can be obtained. For a disubstituted hydrazine like 1-phenyl-2-tert-butylhydrazine, the reaction with one equivalent of a chlorophosphine would be expected to yield a monophosphinated product, N-phosphino-N'-phenyl-N-tert-butylhydrazine. The specific nitrogen atom that gets phosphorylated can be influenced by steric and electronic factors. The bulky tert-butyl group might direct the incoming phosphine (B1218219) group to the less sterically hindered nitrogen atom.

Synthesis of Other Complex Heterocyclic Scaffolds

This compound serves as a versatile building block in the synthesis of a variety of complex heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic hydrazine group and an aromatic phenyl ring, allows for its participation in numerous cyclization and condensation reactions. Key examples include the synthesis of pyrazoles, indoles through the Fischer indole (B1671886) synthesis, and pyridazines.

One of the most common applications of hydrazine derivatives is in the synthesis of pyrazoles , which are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is a widely used method. While specific studies detailing the reaction of this compound with various 1,3-dicarbonyl compounds are not extensively documented in publicly available literature, the general mechanism suggests its viability as a precursor. For instance, the reaction with a β-diketone would proceed through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the corresponding N-phenyl-N'-tert-butyl-substituted pyrazole. The regioselectivity of this reaction would be influenced by the steric hindrance of the tert-butyl group and the electronic nature of the dicarbonyl compound. organic-chemistry.orgyoutube.com

The Fischer indole synthesis stands as a cornerstone method for the preparation of indoles, a bicyclic aromatic heterocycle crucial in medicinal chemistry. wikipedia.orgthermofisher.comalfa-chemistry.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. jk-sci.comtaylorandfrancis.com this compound can be employed in this synthesis, where the bulky tert-butyl group on one of the nitrogen atoms can influence the regioselectivity of the cyclization process, particularly when unsymmetrical ketones are used as starting materials. nih.gov The reaction proceeds through a thermofisher.comthermofisher.com-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone. wikipedia.org

Pyridazines , six-membered heterocyclic compounds with two adjacent nitrogen atoms, can also be synthesized using hydrazine derivatives. organic-chemistry.orgliberty.edu Typically, these syntheses involve the reaction of a hydrazine with a 1,4-dicarbonyl compound or its equivalent. Although specific examples utilizing this compound are not readily found in the literature, the general synthetic routes are applicable. For instance, condensation with a γ-diketone would lead to the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine (B1198779).

The following table summarizes the general synthetic approaches for these heterocyclic scaffolds using a generic hydrazine for illustrative purposes, as specific data for this compound is limited.

Heterocyclic ScaffoldGeneral ReactantsGeneral Reaction ConditionsExpected Product Class
Pyrazole1,3-Dicarbonyl CompoundAcid or base catalysis, often with heating1-Phenyl-2-tert-butyl-pyrazole derivative
IndoleAldehyde or KetoneAcid catalysis (e.g., H₂SO₄, PPA)1-tert-Butyl-indole derivative
Pyridazine1,4-Dicarbonyl CompoundCondensation followed by oxidation1-Phenyl-2-tert-butyl-dihydropyridazine/pyridazine derivative

Functionalization Strategies on Phenyl and tert-Butyl Moieties

The chemical modification of the this compound scaffold can be approached by targeting either the aromatic phenyl ring or the aliphatic tert-butyl group. These functionalization strategies allow for the introduction of various substituents, enabling the fine-tuning of the molecule's properties for different applications.

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for modifying aromatic compounds. libretexts.orgmsu.eduucla.edu The hydrazine moiety (-NH-N(t-Bu)) is generally considered an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system. However, under strongly acidic conditions often employed in EAS, the hydrazine group can be protonated, becoming a deactivating, meta-directing group. The steric bulk of the N-tert-butyl group would likely favor substitution at the para-position over the ortho-positions.

Common EAS reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration (ortho, meta, or para) would depend on the reaction conditions. Alternatively, milder nitrating agents like tert-butyl nitrite (B80452) could potentially be used. nih.gov

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst.

Friedel-Crafts Reactions: These reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups. liberty.edu Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements, while acylation, followed by reduction of the ketone, provides a more controlled route to alkylated products. The hydrazine group might need to be protected to prevent side reactions with the Lewis acid catalyst.

The tert-butyl moiety , in contrast to the phenyl ring, is generally considered chemically inert due to the absence of functional groups and the strength of the C-H and C-C single bonds. Direct functionalization of the tert-butyl group is challenging. However, recent advances in C-H activation chemistry have opened up possibilities for the selective functionalization of such unactivated alkyl groups. chemrxiv.org Catalytic systems involving transition metals could potentially be employed to achieve hydroxylation or other transformations of the tert-butyl C-H bonds, although such reactions on this compound have not been specifically reported.

The following table provides a conceptual overview of potential functionalization strategies.

MoietyReaction TypePotential ReagentsExpected Functionalized Product
PhenylNitrationHNO₃ / H₂SO₄(Nitro-phenyl)-t-butylhydrazine
PhenylBrominationBr₂ / FeBr₃(Bromo-phenyl)-t-butylhydrazine
PhenylFriedel-Crafts AcylationAcyl chloride / AlCl₃(Acyl-phenyl)-t-butylhydrazine
tert-ButylC-H HydroxylationOxidizing agent / CatalystN-Phenyl-N'-(hydroxy-tert-butyl)hydrazine

It is important to note that the reactivity of this compound in these functionalization reactions would need to be experimentally verified, as the interplay of electronic effects from the hydrazine group and steric hindrance from the tert-butyl group will significantly influence the outcome.

Applications As Reagents and Building Blocks in Advanced Organic Synthesis

Hydrazines in the Construction of Carbon-Carbon Bonds

One of the most significant applications of phenylhydrazine (B124118) derivatives in the formation of carbon-carbon bonds is the Fischer indole (B1671886) synthesis. nih.govwikipedia.orgalfa-chemistry.com This reaction, discovered in 1883, is a classic method for synthesizing indoles, which are important heterocyclic motifs in many natural products and pharmaceuticals. wikipedia.org The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone. nih.govwikipedia.org

The key carbon-carbon bond-forming step in the Fischer indole synthesis is a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed phenylhydrazone. nih.govalfa-chemistry.com This concerted pericyclic reaction results in the formation of a new C-C bond, which is a crucial step in the construction of the indole ring system. nih.gov The generally accepted mechanism, proposed by Robinson, involves the following key steps:

Formation of Phenylhydrazone: The reaction begins with the condensation of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone. nih.govalfa-chemistry.com

Tautomerization to Enehydrazine: The phenylhydrazone then tautomerizes to the more reactive enehydrazine form. nih.gov

nih.govnih.gov-Sigmatropic Rearrangement: The enehydrazine undergoes a nih.govnih.gov-sigmatropic rearrangement, which is the carbon-carbon bond-forming step, to produce a di-imine intermediate. nih.govwikipedia.org

Cyclization and Aromatization: The intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the final aromatic indole product. nih.gov

The reaction conditions for the Fischer indole synthesis can be varied, with common acid catalysts including Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂ and BF₃. wikipedia.org

Table 1: Key Steps in the Fischer Indole Synthesis

StepDescription
1Condensation of phenylhydrazine and a carbonyl compound to form a phenylhydrazone.
2Tautomerization of the phenylhydrazone to its enehydrazine isomer.
3A nih.govnih.gov-sigmatropic rearrangement to form a new carbon-carbon bond.
4Cyclization and elimination of ammonia to yield the aromatic indole.

Stereoselective Synthesis of Chiral Molecules

Hydrazine (B178648) derivatives, through the formation of chiral hydrazones, play a crucial role as chiral auxiliaries in stereoselective synthesis. nih.govresearchgate.netresearchgate.net A chiral auxiliary is an organic compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Chiral N-acylhydrazones, for example, have been employed for the asymmetric preparation of chiral amines through the addition of various nucleophiles. researchgate.net

The general strategy involves the condensation of a chiral hydrazine with a prochiral aldehyde or ketone to form a chiral hydrazone. The chiral environment provided by the hydrazine moiety then directs the approach of a nucleophile to one of the two faces of the C=N double bond, leading to the formation of a new stereocenter with high diastereoselectivity. The chiral auxiliary can then be cleaved from the product to yield the desired chiral molecule. nih.govresearchgate.net

An example of this approach is the asymmetric indium-mediated intramolecular cyclization of chiral hydrazone derivatives to synthesize chromane (B1220400) antibiotics. nih.govacs.org In this reaction, the chiral hydrazone directs the cyclization to proceed with excellent stereocontrol. nih.govacs.org Similarly, chiral hydrazones can act as radical acceptors in asymmetric radical addition reactions. researchgate.net

Transition metal-catalyzed asymmetric hydrogenation of hydrazones has also emerged as a direct method for producing chiral hydrazines, which are valuable intermediates in the synthesis of pharmaceuticals. researchgate.netacs.org

Table 2: Applications of Chiral Hydrazones in Asymmetric Synthesis

ApplicationDescription
Asymmetric Amine Synthesis Chiral N-acylhydrazones are used as imino acceptors for the stereoselective addition of nucleophiles to produce chiral amines. researchgate.net
Intramolecular Cyclization Chiral hydrazone derivatives guide the stereochemical outcome of intramolecular cyclization reactions, as seen in the synthesis of chromane antibiotics. nih.govacs.org
Asymmetric Radical Reactions Chiral hydrazones can serve as radical acceptors, enabling the stereoselective formation of new carbon-carbon bonds. researchgate.net
Asymmetric Hydrogenation Transition metal-catalyzed asymmetric hydrogenation of hydrazones provides a direct route to chiral hydrazines. researchgate.netacs.org

N-Phenyl-t-butylhydrazine as a Precursor to Nitrile Derivatives

Hydrazine derivatives are valuable precursors in the synthesis of various nitrogen-containing heterocycles, including those bearing nitrile functional groups. The reaction of hydrazines with compounds containing dicyanomethylene or related functionalities provides a direct route to a variety of nitrile-substituted heterocyclic systems.

For instance, the synthesis of pyranopyrazole derivatives can be achieved through a one-pot, four-component reaction of a hydrazine, an aldehyde, malononitrile (B47326), and diethyl oxaloacetate. researchgate.net In this reaction, the hydrazine and malononitrile are key building blocks that lead to the formation of the final pyranopyrazole ring system, which incorporates a nitrile group. researchgate.net

Similarly, pyrazolecarbonitriles can be synthesized from the reaction of hydrazines with appropriate precursors. For example, 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole has been synthesized using tert-butylhydrazine (B1221602) hydrochloride. The Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a common method for preparing pyrazoles, and variations of this reaction can be used to introduce a nitrile group into the pyrazole ring. youtube.combeilstein-journals.orgorganic-chemistry.org

The synthesis of these nitrile-containing heterocycles is significant as the nitrile group can be further transformed into other functional groups, such as carboxylic acids or amines, providing a handle for further synthetic modifications.

Table 3: Synthesis of Nitrile-Containing Heterocycles from Hydrazines

HeterocycleSynthetic MethodKey Reactants
Pyranopyrazoles One-pot, four-component reactionHydrazine, aldehyde, malononitrile, diethyl oxaloacetate researchgate.net
Pyrazolecarbonitriles Cyclization reactionHydrazine, dicyanomethylene compounds or other suitable precursors
Pyrazoles Knorr pyrazole synthesis and its variationsHydrazine, 1,3-dicarbonyl compounds or their equivalents youtube.combeilstein-journals.orgorganic-chemistry.org

Utility in Ligand Synthesis for Catalysis

Hydrazine derivatives are important precursors for the synthesis of a variety of ligands used in transition metal catalysis. The nitrogen atoms of the hydrazine moiety can act as coordination sites for metal ions, and the substituents on the hydrazine can be modified to tune the steric and electronic properties of the resulting ligand. frontiersin.org

One class of ligands that can be synthesized from hydrazines is pyridazines. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. They can be synthesized by the condensation of a hydrazine with a 1,4-dicarbonyl compound. chemtube3d.comliberty.eduorganic-chemistry.org The resulting pyridazine (B1198779) can then act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The substituents on the pyridazine ring can be varied to influence the catalytic activity of the corresponding metal complex. iglobaljournal.comnih.gov

Acylpyrazolone ligands are another class of versatile ligands that can be prepared from hydrazine derivatives. nih.gov These ligands are synthesized from the reaction of a hydrazine with a β-ketoester. The resulting acylpyrazolone can coordinate to a wide range of metal ions, including main group elements, transition metals, lanthanides, and actinides, forming structurally diverse coordination complexes. nih.gov These complexes have potential applications in various catalytic processes.

The ability to easily introduce different substituents onto the phenyl ring and the tert-butyl group of this compound makes it a potentially valuable building block for creating a library of ligands with tailored properties for specific catalytic applications.

Table 4: Ligands Synthesized from Hydrazine Derivatives

Ligand ClassSynthetic Precursors
Pyridazines Hydrazines and 1,4-dicarbonyl compounds chemtube3d.comliberty.eduorganic-chemistry.org
Acylpyrazolones Hydrazines and β-ketoesters nih.gov

Coordination Chemistry of Hydrazine Ligands with Phenyl and Tert Butyl Moieties

Synthesis and Characterization of Metal-Hydrazine Complexes

The synthesis of metal complexes with hydrazine-derived ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. chemrxiv.org Often, the hydrazine (B178648) derivative is first condensed with a carbonyl compound, such as an aldehyde or ketone, to form a Schiff base ligand. chemrxiv.orgamazonaws.comderpharmachemica.com This enhances the coordinating ability of the ligand.

The general synthetic route can be summarized as follows:

Ligand Synthesis: Phenylhydrazine (B124118) or a derivative is reacted with an aldehyde or ketone, often under acid or base catalysis, to form the corresponding hydrazone Schiff base. amazonaws.comderpharmachemica.com

Complexation: The synthesized ligand is then reacted with a metal salt, such as a metal chloride or acetate, in a solvent like methanol (B129727) or ethanol (B145695). chemrxiv.orgamazonaws.com The mixture is often refluxed to facilitate the reaction. amazonaws.com The resulting metal complex may precipitate out of the solution upon cooling. amazonaws.com

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the ligand. A shift in the frequency of the C=N (azomethine) stretching vibration to a lower wavenumber in the complex compared to the free ligand indicates the involvement of the azomethine nitrogen in coordination to the metal ion. derpharmachemica.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The spectra typically show bands corresponding to π-π* and n-π* transitions within the ligand, which may be shifted upon coordination. derpharmachemica.comresearchgate.net Charge transfer bands and d-d transitions for transition metal complexes are also observed in the visible region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and to confirm its structure. Changes in the chemical shifts of protons near the coordination sites can provide evidence of complex formation.

Elemental Analysis: This provides the percentage composition of elements (C, H, N) in the complex, which helps in determining its empirical formula. derpharmachemica.comresearchgate.net

Molar Conductivity Measurements: These measurements are used to determine whether the complex is an electrolyte or non-electrolyte in a particular solvent, which helps in understanding the nature of the counter-ions. researchgate.net

Ligand Design and Chelation Properties

The design of hydrazine-based ligands, incorporating phenyl and tert-butyl groups, influences their chelation properties and the stability of the resulting metal complexes. The presence of multiple donor atoms, such as nitrogen and oxygen, allows these ligands to act as bidentate or tridentate chelating agents. researchgate.netnih.gov

The key aspects of ligand design include:

Multidenticity: Hydrazone ligands derived from substituted hydrazines can offer multiple binding sites. For instance, a ligand derived from phenylhydrazine and salicylaldehyde (B1680747) can coordinate through the phenolic oxygen and the azomethine nitrogen. amazonaws.com The incorporation of additional functional groups can increase the denticity.

Steric Effects: The bulky tert-butyl group can impose significant steric hindrance around the metal center. This can influence the coordination number and geometry of the complex, potentially leading to the formation of specific isomers.

Electronic Effects: The phenyl group, being an aromatic ring, can influence the electronic properties of the ligand through resonance and inductive effects. Electron-donating or electron-withdrawing substituents on the phenyl ring can modulate the electron density on the coordinating atoms, thereby affecting the strength of the metal-ligand bond. derpharmachemica.com

Preorganization: The structure of the ligand can be designed to pre-organize the donor atoms for effective chelation with a specific metal ion, leading to enhanced stability of the resulting complex.

Structural Analysis of Coordination Geometries

X-ray crystallography is the most definitive method for determining the three-dimensional structure of metal complexes. Studies on related hydrazine and hydrazide complexes have revealed a variety of coordination geometries.

Common coordination geometries observed for metal complexes with hydrazine-derived ligands include:

Octahedral: In many cases, the metal ion is hexa-coordinated, resulting in an octahedral geometry. researchgate.netmdpi.com This is often achieved by the coordination of two tridentate ligands or one tridentate ligand and three water molecules. mdpi.com

Square Planar: For d⁸ metal ions like Pd(II) and Pt(II), a square planar geometry is common. researchgate.netmdpi.com

Trigonal Bipyramidal: Some five-coordinate complexes may adopt a trigonal bipyramidal geometry. nih.gov

Distorted Geometries: Due to the constraints of the ligand backbone and steric hindrance from bulky substituents, the coordination geometries are often distorted from ideal geometries. mdpi.commdpi.com

The table below summarizes the crystallographic data for a representative Ni(II) complex with a hydrazine-derived Schiff base ligand. mdpi.com

ParameterNi(DMPT)(H₂O)₃₂·3H₂O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.4900(2)
b (Å) 17.6794(3)
c (Å) 14.1294(2)
β (°) 90.110(1)
Volume (ų) 2870.19(8)
Coordination Geometry Distorted Octahedral

Data from a study on a Ni(II) complex with a s-triazine hydrazine Schiff base ligand. mdpi.com

Role of Hydrazine-Derived Ligands in Catalytic Systems

Metal complexes with nitrogen-containing ligands, including those derived from hydrazines, have shown significant potential in various catalytic applications. The versatility in their electronic and steric properties makes them suitable for tuning the reactivity of the metal center.

While specific catalytic applications of n-Phenyl-t-butylhydrazine complexes are not well-documented, related systems have been explored in:

Oxidation Reactions: Metal complexes with hydrazine-derived ligands can act as catalysts for the oxidation of organic substrates. For example, some complexes have been shown to catalyze the oxidation of aniline.

Polymerization: Certain transition metal complexes with nitrogen-based ligands are active catalysts for polymerization reactions. mdpi.com

Photocatalysis: Ruthenium complexes have been used for the photocatalytic cleavage of the N-N bond in hydrazines and hydrazides under visible light. nih.gov This reaction is useful for the synthesis of secondary aromatic amines. nih.gov

The catalytic activity is influenced by factors such as the nature of the metal ion, the coordination environment, and the electronic and steric properties of the ligand. The presence of both phenyl and tert-butyl groups in a ligand like this compound could offer a unique combination of steric bulk and electronic tunability, making its complexes interesting candidates for future catalytic studies.

Advanced Analytical Methodologies for Hydrazine Analysis in Research

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is a powerful separation technique based on the differential partitioning of components between a stationary phase and a mobile phase. sigmaaldrich.com It is widely used to determine the purity of substances and to analyze the composition of complex mixtures. For a compound like n-Phenyl-t-butylhydrazine, both gas and liquid chromatography offer viable analytical solutions.

Gas Chromatography (GC)

Gas chromatography is a principal technique for the analysis of volatile and thermally stable compounds. mdpi.com For hydrazine (B178648) derivatives, which contain polar N-H functional groups, direct analysis by GC can sometimes be challenging due to potential issues with peak tailing and adsorption on the column. To overcome these challenges, derivatization is a common strategy. nih.govacs.org This chemical modification process converts the polar analyte into a less polar and more volatile derivative, improving its chromatographic behavior. nih.gov

Derivatization in GC Analysis:

Silylation: This is a frequent derivatization technique where an active hydrogen in the hydrazine moiety is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. tcichemicals.com The resulting TMS-derivative of this compound would be more volatile and exhibit improved peak shape on standard non-polar or medium-polarity GC columns.

Acylation: This process involves introducing an acyl group, which also serves to decrease the polarity of the analyte. mdpi.com Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used, creating derivatives that are also highly sensitive to electron capture detection (ECD). nih.gov

A GC analysis of this compound, likely after derivatization, would typically be coupled with a mass spectrometer (MS) for definitive identification. The GC-MS system separates the components of the sample, and the mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint for the analyte. For instance, in the analysis of related compounds like tert-butylbenzene (B1681246), mass spectrometry reveals characteristic fragmentation, such as the loss of a methyl radical. plos.org A similar loss from the tert-butyl group would be expected for this compound.

Table 1: Illustrative GC Parameters for Analysis of a Derivatized Hydrazine Compound

ParameterValue
GC System Agilent 6890 GC or similar
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Ionization Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Note: This table presents typical parameters and is not from a specific analysis of this compound.

Liquid Chromatography (LC) with or without Derivatization

High-Performance Liquid Chromatography (HPLC) is an exceptionally versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. sigmaaldrich.com For polar compounds like hydrazines, reversed-phase HPLC is a common approach.

Direct analysis of this compound may be possible, but like other hydrazines, it can be highly polar and may require specific column chemistries, such as mixed-mode columns that offer cation-exchange interactions, to achieve adequate retention on reversed-phase columns. sigmaaldrich.com

Pre-column Derivatization in LC:

To enhance detection sensitivity and selectivity, pre-column derivatization is often employed. This involves reacting the analyte with a tagging agent that imparts a strong chromophore or fluorophore to the molecule, making it easily detectable by UV-Vis or fluorescence detectors.

A patented method for the related compound, tert-butylhydrazine (B1221602) hydrochloride, utilizes pre-column derivatization with benzaldehyde. sigmaaldrich.com The reaction forms a hydrazone derivative that can be readily analyzed by reversed-phase HPLC with UV detection. This approach effectively eliminates interference from impurities and can be adapted for the analysis of this compound. sigmaaldrich.com

Table 2: HPLC Method Parameters for Analysis of a Derivatized Hydrazine

ParameterValue
HPLC System Elitehplc 1201 High Performance Liquid Chromatograph
Derivatization Reagent Benzaldehyde in ethanol (B145695)
Reaction Conditions pH 5.0, 30 °C for 90 minutes
Column Hypersil BDS C18 (5 µm, 4.6 x 250 mm)
Column Temperature 30 °C
Mobile Phase 70% Methanol (B129727) in Water
Flow Rate 1.0 mL/min
Detector UV-Vis Detector
Detection Wavelength 298 nm
Sample Size 20 µL

Source: Adapted from a method for tert-butylhydrazine hydrochloride analysis. sigmaaldrich.com

Spectrometric Techniques for Quantitative and Qualitative Research Analysis

Spectrometric methods involve the interaction of electromagnetic radiation with matter and are fundamental for both the qualitative identification and quantitative measurement of chemical substances.

For this compound, UV-Visible spectrophotometry and mass spectrometry are particularly relevant.

UV-Visible (UV-Vis) Spectrophotometry:

This technique measures the absorption of light in the ultraviolet and visible regions of the spectrum. Many organic molecules, especially those with aromatic rings and conjugated systems, exhibit characteristic UV absorption spectra. The structure of this compound, containing a phenyl group attached to a hydrazine moiety, suggests it will absorb UV light. A closely related compound, N-tert-butyl-α-phenylnitrone (PBN), shows absorbance maxima at 226 nm and 294 nm. caymanchem.com It is plausible that this compound or its derivatives would have a distinct UV spectrum that could be used for quantification based on Beer's Law. Derivatization reactions, such as the one with p-dimethylaminobenzaldehyde to form a colored product, are a common way to enhance the spectrophotometric determination of hydrazines. nih.gov

Mass Spectrometry (MS):

As a detector for GC or LC, mass spectrometry provides structural information by fragmenting the analyte and separating the resulting ions based on their mass-to-charge ratio. osti.gov For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M+) and several characteristic fragment ions. Based on the analysis of structurally similar compounds like tert-butylbenzene and tert-butylnaphthalenes, key fragmentation pathways would likely involve: plos.org

Loss of a methyl radical (•CH₃) from the t-butyl group to form a stable [M-15]⁺ ion.

Loss of the entire tert-butyl group to yield a phenylhydrazine (B124118) cation.

Cleavage of the N-N bond.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of its elemental composition with high confidence.

Q & A

Q. What are the standard synthetic routes for n-Phenyl-t-butylhydrazine, and how are key intermediates characterized?

this compound is typically synthesized via diazonium salt formation from aniline derivatives, followed by reduction using sodium sulfite/sodium hydroxide to yield hydrazine intermediates. The final product is precipitated via acid neutralization and purified via recrystallization . Key intermediates (e.g., diazonium salts) are characterized using thin-layer chromatography (TLC) and UV-Vis spectroscopy to confirm reaction progression .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Structural confirmation requires nuclear magnetic resonance (NMR) for hydrogen/carbon environments, mass spectrometry (MS) for molecular weight verification, and infrared spectroscopy (IR) to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. How is this compound quantified in experimental matrices?

Quantitative analysis employs spectrophotometric methods using phosphomolybdic acid (PMA) to form colored complexes, measured at 650–700 nm . For trace detection, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances sensitivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

Byproducts (e.g., over-reduced amines) are mitigated by controlling:

  • Temperature : Maintain <5°C during diazonium salt formation to prevent decomposition .
  • pH : Use buffered solutions (pH 3–4) to stabilize intermediates .
  • Reductant stoichiometry : Excess sodium sulfite ensures complete reduction of diazonium salts .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies often arise from storage conditions (light/air sensitivity) or impurity profiles . Standardize protocols using:

  • Stability studies : Monitor degradation via accelerated aging (40°C/75% RH) with HPLC .
  • Crystallization solvents : Use ethanol/water mixtures to isolate polymorph-free crystals .

Q. How does this compound participate in Fischer indole synthesis, and what are its limitations?

The compound acts as a nucleophile, reacting with carbonyl groups to form hydrazones, which undergo acid-catalyzed cyclization to indoles. Limitations include:

  • Substrate specificity : Electron-deficient aldehydes/ketones yield lower cyclization efficiency .
  • Side reactions : Competing hydrolysis under aqueous conditions requires anhydrous solvents (e.g., toluene) .

Q. What computational methods predict the bioactivity of this compound derivatives?

Density functional theory (DFT) calculates electronic properties (HOMO/LUMO energies) to correlate with antioxidant or antimicrobial activity. Molecular docking simulates interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory studies) .

Methodological Considerations

Q. How are batch-to-batch inconsistencies addressed in pharmacological studies?

Implement quality-by-design (QbD) principles:

  • Critical process parameters (CPPs) : Monitor reaction time, temperature, and mixing efficiency .
  • In-process controls (IPCs) : Use real-time FTIR to track intermediate conversions .

Q. What in vitro assays evaluate the hemolytic potential of this compound derivatives?

  • Erythrocyte lysis assay : Incubate compounds with fresh blood cells and measure hemoglobin release at 540 nm .
  • Oxidative stress markers : Quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.